JWH 019 N-(4-fluorohexyl) isomer
Description
Context of Novel Psychoactive Substances (NPS) and Synthetic Cannabinoids (SCs) Research
Novel Psychoactive Substances (NPS) represent a broad and varied group of chemicals that are not controlled by international drug conventions but may pose a public health threat. nih.gov These substances are often designed to mimic the effects of controlled drugs and are frequently marketed as "legal highs." nih.gov Among the major categories of NPS, synthetic cannabinoids (SCs) constitute the largest and most structurally diverse class. nih.gov
SCs were initially developed for scientific research to investigate the pharmacology of cannabinoid receptors (CB1 and CB2). oup.com However, their psychoactive properties have led to their widespread use and the continuous emergence of new derivatives. nih.govresearchgate.net The rapid proliferation of these compounds presents significant challenges for forensic toxicologists, healthcare systems, and drug control policies globally. nih.govmdpi.com Unlike traditional cannabis, many SCs act as full agonists at cannabinoid receptors, often with greater potency, which can lead to more severe adverse effects. nih.govwikipedia.org
The Naphthoylindole Class of Synthetic Cannabinoids in Research
The naphthoylindole family is one of the most prominent and widely studied classes of synthetic cannabinoids. nih.govresearchgate.net Compounds in this class are characterized by a core indole (B1671886) structure linked to a naphthoyl group. researchgate.net JWH-018, a well-known member of this family, was originally synthesized for research purposes to study cannabinoid receptor interactions. usdoj.gov
The general structure of naphthoylindoles allows for numerous chemical modifications, particularly to the alkyl chain attached to the indole nitrogen (N-1 position) and substitutions on the naphthoyl and indole rings. oup.comresearchgate.net These modifications can significantly alter a compound's affinity for and activity at the CB1 and CB2 receptors. caymanchem.comwikipedia.org For instance, research has shown that the length of the N-1 alkyl chain in naphthoylindoles is a critical determinant of their cannabinoid receptor binding affinity. wikipedia.org The relative ease of synthesis of many naphthoylindoles, often requiring readily available precursors, has contributed to their prevalence in illicit markets. nih.gov
Significance of Positional Isomerism in Synthetic Cannabinoid Research
Positional isomerism plays a crucial role in the study of synthetic cannabinoids. Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. In the context of SCs, even minor changes in the position of a functional group can dramatically impact the compound's pharmacological and toxicological properties. oup.comnih.gov
The differentiation of positional isomers is a critical challenge for forensic chemists and toxicologists. nih.govacs.org Legal controls are often placed on specific isomers, making it essential to distinguish between regulated and unregulated forms. nih.govacs.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are vital tools for identifying and differentiating between these closely related compounds. nih.govacs.org The fragmentation patterns observed in mass spectrometry can often provide the necessary information to distinguish between positional isomers. nih.govnih.gov
Research Applications for JWH-019 N-(4-fluorohexyl) Isomer
JWH-019 N-(4-fluorohexyl) isomer is primarily intended for forensic and research applications. caymanchem.comlabchem.com.my As an isomer of JWH-019, which itself is a potent cannabinoid agonist, this compound serves as an analytical reference standard. caymanchem.comcaymanchem.com Its primary use is in the development and validation of analytical methods for the detection and differentiation of synthetic cannabinoids in seized materials and biological samples. researchgate.netresearchgate.net
The availability of well-characterized reference materials like JWH-019 N-(4-fluorohexyl) isomer is essential for forensic laboratories to accurately identify novel psychoactive substances. unodc.org By comparing the analytical data of an unknown substance to that of a known standard, chemists can confirm its identity. researchgate.net This is particularly important given the constant emergence of new SCs with minor structural modifications designed to circumvent existing drug laws. nih.gov The physiological and toxicological properties of JWH-019 N-(4-fluorohexyl) isomer itself are not well-characterized, and it is not intended for human or veterinary use. caymanchem.com
Chemical and Physical Data
Below are interactive tables detailing the chemical and physical properties of JWH-019 N-(4-fluorohexyl) isomer and its related parent compound, JWH-019.
Table 1: Chemical Properties of JWH-019 N-(4-fluorohexyl) Isomer
| Property | Value | Reference |
|---|---|---|
| Formal Name | [1-(4-fluorohexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone | caymanchem.com |
| CAS Number | 2365471-36-7 | caymanchem.com |
| Molecular Formula | C25H24FNO | caymanchem.com |
| Formula Weight | 373.5 | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
Table 2: Solubility Data for JWH-019 N-(4-fluorohexyl) Isomer
| Solvent | Solubility | Reference |
|---|---|---|
| DMF | 30 mg/ml | caymanchem.com |
| DMSO | 20 mg/ml | caymanchem.com |
Table 3: Spectroscopic Data for JWH-019 N-(4-fluorohexyl) Isomer
| Property | Value | Reference |
|---|
Table 4: Chemical Properties of JWH-019
| Property | Value | Reference |
|---|---|---|
| Formal Name | (1-hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone | caymanchem.com |
| CAS Number | 209414-08-4 | caymanchem.com |
| Molecular Formula | C25H25NO | caymanchem.com |
| Formula Weight | 355.5 | caymanchem.com |
Table 5: Receptor Binding Affinity of JWH-019
| Receptor | Ki (nM) | Reference |
|---|---|---|
| CB1 | 9.8 | caymanchem.com |
Properties
Molecular Formula |
C25H24FNO |
|---|---|
Molecular Weight |
373.5 |
InChI |
InChI=1S/C25H24FNO/c1-2-19(26)11-8-16-27-17-23(21-13-5-6-15-24(21)27)25(28)22-14-7-10-18-9-3-4-12-20(18)22/h3-7,9-10,12-15,17,19H,2,8,11,16H2,1H3 |
InChI Key |
WOAHNCOAJLHCEZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCCC(F)CC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3 |
Synonyms |
JWH 019 N-(4-fluorohexyl) analog |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Jwh 019 N 4 Fluorohexyl Isomer
Alternative Synthetic Strategies for JWH 019 N-(4-fluorohexyl) Isomer
The synthesis of this compound can be approached through various modern synthetic methodologies, offering alternatives to classical N-alkylation procedures. These strategies often provide improved yields, milder reaction conditions, and greater functional group tolerance.
Palladium-Catalyzed Cross-Coupling Methods (Ullmann-Type Coupling)
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds, essential for the N-alkylation of the indole (B1671886) ring in the synthesis of this compound. While traditionally copper-catalyzed, modern Ullmann-type reactions can be effectively catalyzed by palladium complexes, offering a broader substrate scope and milder conditions. mdpi.comusc.edunih.govorganic-chemistry.org
The general approach involves the coupling of the parent indole, (1H-indol-3-yl)(naphthalen-1-yl)methanone, with a suitable 4-fluorohexyl halide. The catalytic cycle typically begins with the oxidative addition of the alkyl halide to a low-valent palladium(0) species. The resulting palladium(II) complex then undergoes reaction with the deprotonated indole, followed by reductive elimination to yield the N-alkylated product and regenerate the palladium(0) catalyst. nih.govorganic-chemistry.org The choice of ligands, base, and solvent is crucial for the efficiency of the reaction. rsc.org
Table 1: Hypothetical Palladium-Catalyzed N-Alkylation of (1H-indol-3-yl)(naphthalen-1-yl)methanone
| Entry | Alkyl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-bromo-4-fluorohexane | Pd(OAc)₂ | Buchwald-type ligand | NaOtBu | Toluene | 80-110 | High (expected) |
| 2 | 1-iodo-4-fluorohexane | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High (expected) |
This table is illustrative and based on general knowledge of palladium-catalyzed N-alkylation reactions, as specific data for this compound is not available in the cited literature.
Chemical Transformations and Reactivity Studies of this compound
The chemical reactivity of this compound is dictated by its constituent functional groups: the indole nucleus, the naphthalene (B1677914) ring, the ketone linker, and the N-(4-fluorohexyl) chain.
Oxidative Reactions
The N-(4-fluorohexyl) chain of this compound is a likely site for oxidative metabolism. Studies on other N-fluoroalkyl synthetic cannabinoids, such as STS-135 and 5F-AKB-48, have demonstrated that the alkyl chain is susceptible to hydroxylation by cytochrome P450 enzymes. nih.govresearchgate.net For the N-(4-fluorohexyl) isomer, oxidation could potentially occur at various positions on the hexyl chain, leading to the formation of hydroxylated metabolites. The presence of the electron-withdrawing fluorine atom may influence the regioselectivity of this oxidation. Further oxidation could lead to the formation of a ketone or a carboxylic acid derivative. nih.govmdpi.com
The indole and naphthalene rings are also susceptible to oxidative reactions, such as hydroxylation, which is a common metabolic pathway for many synthetic cannabinoids. mdpi.com
Table 2: Potential Oxidative Metabolites of this compound
| Metabolite Type | Potential Site of Oxidation | Resulting Functional Group |
| Monohydroxylated | N-hexyl chain (various positions) | Alcohol |
| Dihydroxylated | N-hexyl chain and/or aromatic rings | Diol |
| Carboxylated | N-hexyl chain (terminal oxidation) | Carboxylic Acid |
| Ketone Formation | N-hexyl chain (secondary alcohol oxidation) | Ketone |
This table is based on established metabolic pathways for similar synthetic cannabinoids and not on direct experimental data for this compound.
Reductive Pathways
The ketone carbonyl group in this compound is the most probable site for reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) would likely reduce the ketone to a secondary alcohol. This transformation would significantly alter the three-dimensional structure and polarity of the molecule. While specific studies on the reduction of this isomer are not available, the reduction of the ketone in the parent compound, JWH-018, is a known transformation.
Substitution Reactions
Substitution reactions on the aromatic rings (indole and naphthalene) of this compound are plausible. Electrophilic aromatic substitution, such as halogenation or nitration, could occur on either aromatic system. The directing effects of the existing substituents would influence the position of the new substituent. The indole ring is generally more reactive towards electrophiles than the naphthalene ring.
Nucleophilic aromatic substitution is less likely but could potentially occur on the naphthalene ring if it were further substituted with strong electron-withdrawing groups. The fluorine atom on the hexyl chain is generally stable but could potentially undergo nucleophilic substitution under specific and harsh conditions.
Metabolic Profiling and Biotransformation Pathways of Jwh 019 N 4 Fluorohexyl Isomer
Identification of Oxidative Metabolites of JWH 019
The metabolism of JWH 019, like many synthetic cannabinoids, is extensive and primarily involves oxidative processes. researchgate.netnih.gov These reactions, mainly catalyzed by cytochrome P450 enzymes, introduce polar functional groups into the molecule, facilitating its excretion from the body. The primary oxidative metabolites identified for JWH 019 fall into two main categories: hydroxylated and carboxylated metabolites. researchgate.netmdpi.com
Hydroxylation is a major metabolic pathway for JWH 019. Studies have identified several monohydroxylated metabolites, with the addition of a hydroxyl group occurring at various positions on the N-hexyl chain. researchgate.net
Key Hydroxylated Metabolites: Research has identified 6-OH JWH-019 as the main oxidative metabolite in human liver microsomes (HLMs). researchgate.netmdpi.com Other hydroxylated metabolites, such as 5-OH JWH-019 and 5-hydroxyindole (B134679) JWH-019, have also been suggested as potential oxidative metabolites. researchgate.netmdpi.com
Detection in Urine: Three of the postulated hydroxylated metabolites, 5-OH JWH-019, 6-OH JWH-019, and JWH-019 COOH, have been confirmed in urine samples from individuals who have used JWH-019. researchgate.netmdpi.com
Further oxidation of the hydroxylated metabolites on the N-hexyl chain can lead to the formation of a carboxylic acid.
JWH 019 N-hexanoic acid (JWH 019 COOH): This carboxylated metabolite is a significant product of JWH 019 metabolism and has been detected in human urine samples. researchgate.netmdpi.com The formation of this metabolite represents a terminal oxidation step of the alkyl side chain.
Table 1: Major Oxidative Metabolites of JWH 019
| Metabolite Name | Abbreviation | Metabolic Pathway | Detected in Human Urine |
| N-(6-hydroxyhexyl) JWH 019 | 6-OH JWH-019 | Monohydroxylation | Yes |
| N-(5-hydroxyhexyl) JWH 019 | 5-OH JWH-019 | Monohydroxylation | Yes |
| 5-hydroxyindole JWH 019 | 5-hydroxyindole JWH-019 | Monohydroxylation | Postulated |
| N-hexanoic acid JWH 019 | JWH 019 COOH | Carboxylation | Yes |
Enzyme Systems Involved in JWH 019 Metabolism
The biotransformation of JWH 019 is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. mdpi.com
Primary Contributor: Studies utilizing recombinant human CYP enzymes have identified CYP1A2 as the primary enzyme responsible for the metabolism of JWH 019. researchgate.netmdpi.com
Other Contributing Enzymes: While CYP1A2 is the major contributor, other CYP isoforms also play a role in the metabolism of JWH 019. These include CYP2C19, CYP2C9, and CYP3A4, which are the second, third, and fourth most significant contributors, respectively. mdpi.com Other enzymes such as CYP2B6, CYP2C8, CYP2D6, and CYP3A5 make minor contributions to the metabolism of JWH 019. mdpi.com
Table 2: Contribution of CYP Isoforms to the Formation of 6-OH JWH-019
| CYP Isoform | Contribution Rate (%) |
| CYP1A2 | 33.6 |
| CYP2C19 | 15.8 |
| CYP2C9 | 12.5 |
| CYP3A4 | 10.9 |
| Other CYPs | <10 |
Data from a study estimating the contribution of various CYPs to the formation of 6-OH JWH-019. mdpi.com
In vitro systems are crucial for studying the metabolic fate of compounds like JWH 019. Human liver microsomes (HLMs) and hepatocytes are the most commonly used models as they contain the necessary enzymes for drug metabolism. nuvisan.com
Human Liver Microsomes (HLMs): Studies using HLMs have been instrumental in identifying the primary oxidative metabolites of JWH 019. researchgate.netmdpi.comresearchgate.net In these experiments, JWH 019 was incubated with HLMs, and the formation of metabolites was monitored over time. These studies confirmed that JWH 019 is extensively metabolized, with 6-OH JWH-019 being the main product. researchgate.netmdpi.com Kinetic analyses in HLMs have determined the Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) for the formation of 6-OH JWH-019 to be 31.5 µM and 432.0 pmol/min/mg of protein, respectively. researchgate.netmdpi.comresearchgate.net
Hepatocytes: While specific studies on JWH 019 N-(4-fluorohexyl) isomer using hepatocytes are not available, hepatocytes are a valuable in vitro tool for metabolic studies as they contain a full complement of both Phase I and Phase II metabolic enzymes.
Impact of Fluorination on Metabolic Stability and Pathways
The introduction of a fluorine atom into a molecule can significantly alter its metabolic profile. While specific data for this compound is lacking, general principles of how fluorination affects the metabolism of other synthetic cannabinoids can provide some insights.
Increased Metabolic Stability: Fluorine substitution is a common strategy in drug design to enhance metabolic stability. csustrata.orgnih.govnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes. This can lead to a longer half-life and increased bioavailability of the compound. csustrata.org
Altered Metabolic Pathways: The presence of a fluorine atom can block or redirect metabolic pathways. For instance, if a site that is typically hydroxylated is fluorinated, that metabolic pathway is blocked, and the enzymes may target other sites on the molecule. In the case of other fluorinated synthetic cannabinoids, such as AM-2201 (the 5-fluoropentyl analog of JWH-018), a notable metabolic reaction is the substitution of the fluorine atom. nih.gov Additionally, fluorinated analogs have been observed to favor the formation of pentanoic acid metabolites when compared to their non-fluorinated counterparts. researchgate.net
Oxidative Defluorination: Fluorinated synthetic cannabinoids can undergo oxidative defluorination, leading to the formation of ω-hydroxyl metabolites, which are then further oxidized to carboxylic acids. frontiersin.org This pathway runs parallel to other metabolic routes like hydroxylation at other positions while retaining the fluorine atom. frontiersin.org
Resistance to Terminal Hydroxylation
The introduction of a fluorine atom to a molecule is a drug design strategy that can be employed to decrease metabolic lability by cytochrome P450 (P450) enzymes nih.gov. In the case of the this compound, the fluorine atom at the fourth position of the hexyl chain is expected to create resistance to hydroxylation at that site. P450-mediated hydroxylation is a common metabolic pathway for alkyl chains in synthetic cannabinoids frontiersin.org. However, the high electronegativity and strength of the carbon-fluorine bond make it less susceptible to oxidative cleavage by P450 enzymes compared to a carbon-hydrogen bond nih.gov. This metabolic "blocking" effect at the C-4 position diverts the metabolism towards other sites on the molecule.
Alternative Metabolic Pathways (e.g., Glucuronidation, Chain Shortening)
With hydroxylation at the 4-position of the hexyl chain being hindered, the metabolism of this compound proceeds through several other significant pathways. For synthetic cannabinoids carrying an N-(5-fluoropentyl) chain, the substitution of the fluorine atom has been observed as an important metabolic reaction researchgate.netnih.gov. A predominant biotransformation for many fluorinated synthetic cannabinoids is oxidative defluorination, which leads to a hydroxylated metabolite that can be further oxidized to a carboxylic acid frontiersin.org.
Key alternative metabolic pathways include:
Oxidative Defluorination: This is a primary metabolic route where the fluorine atom is replaced by a hydroxyl group. This process would lead to the formation of JWH-019 N-(4-hydroxyhexyl) metabolite.
Hydroxylation at other positions: The hexyl chain can still be hydroxylated at other positions, such as the 5- or 6-positions, to form metabolites like JWH-019 N-(5-hydroxyhexyl) and JWH-019 N-(6-hydroxyhexyl) metabolites. Additionally, hydroxylation can occur on the indole (B1671886) or naphthalene (B1677914) rings mdpi.com.
Chain Shortening via Carboxylation: Following hydroxylation of the alkyl chain, further oxidation can occur to form a carboxylic acid metabolite, such as JWH-019 N-hexanoic acid researchgate.net. This represents a chain-shortening pathway.
Glucuronidation: The hydroxylated metabolites formed through the pathways mentioned above can undergo Phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronide conjugates for excretion.
Below is a table summarizing the expected primary metabolites of this compound.
| Metabolite | Metabolic Pathway |
| JWH-019 N-(4-hydroxyhexyl) metabolite | Oxidative Defluorination |
| JWH-019 N-(5-hydroxyhexyl) metabolite | Alkyl Chain Hydroxylation |
| JWH-019 N-(6-hydroxyhexyl) metabolite | Alkyl Chain Hydroxylation |
| JWH-019 N-hexanoic acid | Alkyl Chain Oxidation/Carboxylation |
| Hydroxylated indole/naphthalene metabolites | Aromatic Hydroxylation |
| Glucuronide conjugates | Glucuronidation of hydroxylated metabolites |
Metabolic Activation Phenomena
Metabolic activation is a process where a metabolite of a drug exhibits greater pharmacological activity than the parent compound. For the non-fluorinated parent compound, JWH-019, evidence suggests that it undergoes metabolic activation mdpi.com. Studies have identified 6-OH JWH-019 as the main oxidative metabolite and have indicated that CYP1A2-mediated metabolism contributes to a slower onset of its pharmacological action, suggesting the metabolite is active mdpi.com.
The following table outlines the key enzymes and their roles in the metabolism of JWH-019 and, by extension, its fluorinated isomers.
| Enzyme | Role in Metabolism | Potential Consequence |
| Cytochrome P450 (CYP) 1A2 | Primary enzyme for oxidative metabolism of JWH-019 mdpi.com | Formation of active hydroxylated metabolites |
| Other CYP Isoforms | Likely involved in hydroxylation at various positions | Generation of a diverse metabolite profile |
| UDP-glucuronosyltransferases (UGTs) | Catalyze glucuronidation of hydroxylated metabolites | Facilitation of excretion |
Analytical and Forensic Science Aspects of Jwh 019 N 4 Fluorohexyl Isomer
Chromatographic Separation Techniques for Isomer Differentiation
The effective separation of positional isomers is a critical step in the analytical workflow. Due to their similar physicochemical properties, isomers like the N-(4-fluorohexyl) variant of JWH-019 and its counterparts (e.g., N-(2-fluorohexyl), N-(3-fluorohexyl), N-(5-fluorohexyl), and N-(6-fluorohexyl) isomers) often co-elute in traditional chromatographic systems, complicating their individual detection and identification caymanchem.comresearchgate.net.
Traditional one-dimensional liquid chromatography (1D-LC) often struggles to achieve baseline separation of synthetic cannabinoid isomers caymanchem.comresearchgate.net. These compounds can have very similar retention times, leading to co-elution, which poses a significant analytical challenge caymanchem.com. For instance, a study utilizing a standard 1D-LC method with a C18 column demonstrated that the five positional fluorohexyl isomers of JWH-019 were not fully resolved researchgate.net. This lack of separation can prevent accurate identification and quantification, as mass spectrometry data collected from co-eluting compounds may be a composite of multiple substances, leading to potential misidentification researchgate.net.
Table 1: Example of 1D-LC Method Parameters with Limited Isomeric Resolution
| Parameter | Condition |
| Column | Zorbax Eclipse Plus RRHD C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 5-95% B over 9 minutes |
| Flow Rate | 0.3 mL/min |
| Observation | Incomplete separation of JWH-019 fluorohexyl isomers researchgate.net. |
To overcome the limitations of 1D-LC, two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique for enhancing the separation of complex mixtures, including isomeric NPS caymanchem.comresearchgate.netcaymanchem.com. By employing two columns with different selectivities (orthogonality), 2D-LC provides a significant increase in peak capacity and resolving power caymanchem.com.
A comprehensive online 2D-LC method has been successfully developed and applied to separate the fluorohexyl isomers of JWH-019 caymanchem.comresearchgate.net. This system utilized a Bonus-RP column in the first dimension and a biphenyl (B1667301) column in the second dimension. This approach achieved excellent separation of the JWH-019 2-, 5-, and 6-fluorohexyl isomers, with only slight co-elution of the 3- and 4-fluorohexyl isomers, demonstrating a significant improvement over 1D-LC methods researchgate.net. The successful resolution of these isomers highlights the utility of 2D-LC in forensic laboratories for the unambiguous identification of specific positional isomers caymanchem.comresearchgate.netcaymanchem.com.
Table 2: 2D-LC Method Parameters for JWH-019 Fluorohexyl Isomer Separation
| Parameter | First Dimension (1D) | Second Dimension (2D) |
| Column | Bonus-RP | Biphenyl |
| Mobile Phase A | HPLC Water + 0.1% TFA | HPLC Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | Methanol:Water (95:5 v/v) |
| Result | Significantly improved resolution of JWH-019 fluorohexyl isomers caymanchem.comresearchgate.net. |
Gas chromatography (GC) coupled with a mass spectrometer (MS) is a widely used technique in forensic toxicology for the analysis of synthetic cannabinoids. For JWH-019 and its isomers, a common approach involves using a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) nih.gov.
Standard GC-MS methods typically involve a temperature-programmed oven to ensure the elution and separation of the analytes. While GC-MS can effectively separate many synthetic cannabinoids, positional isomers with very similar boiling points and polarities may still present a challenge for complete baseline separation. However, the combination of retention time data and mass spectral information is often sufficient for identification, especially when reference standards are available swgdrug.orgchemrxiv.org.
Table 3: Typical GC-MS Parameters for the Analysis of JWH-019 and Related Compounds
| Parameter | Condition |
| Column | DB-1 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) swgdrug.orgchemrxiv.org. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) swgdrug.orgchemrxiv.org. |
| Injector Temperature | 280°C swgdrug.orgchemrxiv.org. |
| Oven Program | Initial temperature of 100°C, ramped to 300°C swgdrug.orgchemrxiv.org. |
| MSD Transfer Line Temp. | 280°C swgdrug.orgchemrxiv.org. |
| Ion Source Temperature | 230°C swgdrug.orgchemrxiv.org. |
| Acquisition Mode | Electron Ionization (EI) in scan mode swgdrug.orgchemrxiv.org. |
Mass Spectrometric Identification and Characterization
Mass spectrometry is the definitive tool for the structural elucidation and identification of synthetic cannabinoids. The fragmentation patterns generated provide a chemical fingerprint that can be used to identify a compound, often by comparison to a spectral library.
In GC-MS analysis, electron ionization (EI) at 70 eV is the standard method for generating mass spectra. The EI mass spectrum of the parent compound, JWH-019, exhibits several characteristic fragment ions. The molecular ion ([M]⁺) is typically observed at m/z 357. The fragmentation is dominated by cleavage of the N-hexyl chain and the naphthoyl group.
For the JWH-019 N-(4-fluorohexyl) isomer, the molecular ion would be expected at m/z 373. The fragmentation pattern is anticipated to be similar to that of JWH-019, with key fragments arising from the naphthoylindole core. The base peak is expected to be the naphthoyl cation at m/z 155. Another significant fragment is the indole (B1671886) cation resulting from cleavage of the bond between the indole ring and the carbonyl group, which would also be influenced by the fluorohexyl chain. The presence of the fluorine atom on the hexyl chain may lead to additional characteristic fragmentation pathways, such as the loss of HF or fluorinated alkyl fragments, which can aid in its differentiation from non-fluorinated analogs.
Table 4: Predicted Key EI-MS Fragments for JWH-019 N-(4-fluorohexyl) isomer
| m/z | Proposed Fragment Identity |
| 373 | Molecular Ion ([M]⁺) |
| 228 | [M - Naphthoyl group]⁺ |
| 155 | Naphthoyl cation (likely base peak) |
| 127 | Naphthalene (B1677914) cation |
Note: This table is based on the known fragmentation of JWH-019 and the structure of the N-(4-fluorohexyl) isomer. Specific spectral data for this isomer is not widely available in the cited literature.
Liquid chromatography-mass spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are invaluable for the analysis of synthetic cannabinoids in various matrices, including biological samples. These techniques offer high sensitivity and selectivity. For JWH-019 and its isomers, electrospray ionization (ESI) in positive mode is typically employed, which generates the protonated molecule [M+H]⁺.
In LC-MS/MS, the protonated molecule of the JWH-019 N-(4-fluorohexyl) isomer (m/z 374) would be selected as the precursor ion. Collision-induced dissociation (CID) then generates a series of product ions. The fragmentation in LC-MS/MS often yields structurally significant ions. Common product ions for JWH compounds include the naphthoyl ion (m/z 155) and the ion corresponding to the indole ring with the attached alkyl chain. The fragmentation of the fluorohexyl chain can also provide clues to the position of the fluorine atom, although this can be challenging to determine without high-resolution mass spectrometry and comparison to reference standards for all possible isomers.
Table 5: Expected Precursor and Product Ions in LC-MS/MS Analysis of JWH-019 N-(4-fluorohexyl) isomer
| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Fragmentation Pathway |
| 374 ([M+H]⁺) | 155 | Formation of the naphthoyl cation. |
| 127 | Formation of the naphthalene cation. | |
| Varies | Fragments related to the indole core and the fluorohexyl chain. |
Note: The specific product ion spectrum can vary depending on the instrument and collision energy used. This table represents common fragmentation pathways for JWH compounds.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of novel psychoactive substances (NPS), including fluorinated synthetic cannabinoids like JWH 019 N-(4-fluorohexyl) isomer. researchgate.net Its ability to provide accurate mass measurements with high resolution allows for the determination of elemental compositions, which is critical for distinguishing between compounds with similar nominal masses.
In the analysis of synthetic cannabinoids, liquid chromatography coupled with HRMS (LC-HRMS) is frequently employed to screen for a wide range of compounds in complex matrices. researchgate.net For this compound, HRMS analysis provides a precise measurement of the protonated molecule [M+H]⁺, which can be used to confirm its elemental composition of C₂₅H₂₄FNO. caymanchem.com Tandem mass spectrometry (MS/MS) experiments on HRMS platforms yield high-resolution product ion spectra, providing detailed structural information. For isomers of JWH 019, specific fragment ions, such as the characteristic naphthoyl fragment (m/z 155), are key identifiers. researchgate.net
Non-targeted screening approaches using technologies like Quadrupole Time-of-Flight (QTOF) HRMS are invaluable for detecting known and previously unknown synthetic cannabinoids. researchgate.net Furthermore, advanced techniques such as high-resolution ion mobility-mass spectrometry (IM-MS) offer an additional dimension of separation based on the ion's size, shape, and charge, which is particularly useful for resolving and characterizing structurally similar isomers that may not be separated by chromatography alone. chemrxiv.org
| Parameter | Value | Significance in HRMS |
|---|---|---|
| Molecular Formula | C₂₅H₂₄FNO caymanchem.com | Basis for calculating exact mass. |
| Formula Weight (Nominal Mass) | 373.5 caymanchem.com | Used in low-resolution MS; HRMS provides much higher precision. |
| Characteristic Fragment Ion | m/z 155 (Naphthoyl ion) researchgate.net | Indicates the presence of the 1-naphthoyl-methanone substructure. |
Spectroscopic Techniques for Structural Elucidation
While mass spectrometry is powerful for identifying molecular formulas and fragmentation patterns, spectroscopic techniques are often required for the definitive elucidation of a compound's specific isomeric structure.
For this compound, FTIR analysis would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone linker, aromatic C-H and C=C stretching from the naphthalene and indole rings, and the C-F stretch from the fluorohexyl chain. The precise frequencies of these vibrations can be influenced by the position of the fluorine atom on the alkyl chain, potentially allowing differentiation from other fluorohexyl isomers when compared against an analytical reference standard.
Development and Application of Analytical Reference Standards
The accurate identification and quantification of synthetic cannabinoids in forensic and research settings are critically dependent on the availability of high-purity, well-characterized analytical reference standards. unodc.org this compound is available commercially as an analytical reference standard specifically for this purpose. caymanchem.com These standards are essential for confirming the identity of an unknown substance by direct comparison of its analytical data (e.g., retention time, mass spectrum, FTIR spectrum) with that of the certified material. unodc.org
The development of reference standards for positional isomers, such as the N-(3-fluorohexyl) and N-(4-fluorohexyl) isomers of JWH 019, is crucial for forensic laboratories to keep pace with the evolving landscape of NPS. caymanchem.comcaymanchem.com These materials are used to validate analytical methods, prepare calibrators and controls for quantitative analysis, and ensure the legal defensibility of laboratory findings. Various suppliers provide a wide range of synthetic cannabinoid reference materials, including parent compounds, their metabolites, and isotopically labeled standards, which are vital for quantitative mass spectrometry methods. lgcstandards.comlgcstandards.com
| Property | Information | Source |
|---|---|---|
| Product Type | Analytical Reference Standard | caymanchem.com |
| Intended Use | Forensic and research applications | caymanchem.com |
| Formal Name | [1-(4-fluorohexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone | caymanchem.com |
| Purity | Typically ≥98% | caymanchem.com |
| Formulation | Commonly a solution in a solvent like methanol | caymanchem.com |
Structure Activity Relationship Sar Studies of Jwh 019 N 4 Fluorohexyl Isomer and Its Analogues
Influence of N-Alkyl Chain Length on Cannabinoid Receptor Binding
The N-1 alkyl chain of aminoalkylindoles is a crucial determinant of affinity for both CB1 and CB2 receptors. nih.gov Research into the JWH series demonstrates that the length of this chain significantly modulates binding potency. The N-pentyl group, as seen in JWH-018, is frequently associated with high CB1 receptor affinity. nih.gov The transition from a pentyl (five-carbon) chain in JWH-018 to a hexyl (six-carbon) chain in JWH-019 results in a slight decrease in binding potency. wikipedia.org Conversely, shortening the chain to a butyl (four-carbon) group, as in JWH-073, leads to a more significant reduction in strength compared to JWH-018. wikipedia.org Further extension of the chain to a heptyl (seven-carbon) group in the compound JWH-020 causes a dramatic loss of activity, indicating a defined spatial limit for this substituent within the receptor's binding pocket. wikipedia.org
Studies have shown that for high-affinity binding to both CB1 and CB2 receptors, a minimum alkyl chain length of three carbons is necessary. nih.gov The general trend indicates that an alkyl chain of three to six carbons is sufficient for maintaining high-affinity binding. nih.gov Computational analyses support these findings, revealing that the length of the N-linked alkyl chain is an important structural feature influencing the predicted CB1 binding affinity, with longer chains up to a certain point leading to better binding. nih.gov
| Compound | N-Alkyl Chain | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| JWH-073 | Butyl | 9.0 | 2.9 |
| JWH-018 | Pentyl | 9.00 ± 5.00 | 2.94 ± 2.65 |
| JWH 019 | Hexyl | 9.8 | 5.6 |
| JWH-020 | Heptyl | - | - |
| Kᵢ values represent the binding affinity of the ligand to the receptor; a lower Kᵢ value indicates a higher binding affinity. Data sourced from multiple studies. wikipedia.orgwikipedia.orgcaymanchem.comcaymanchem.com |
For the naphthoylindole series of synthetic cannabinoids, the optimal N-alkyl chain length for achieving maximum CB1 binding affinity is a five-carbon pentyl chain. wikipedia.org This contrasts with classical cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), where a seven-carbon heptyl chain typically produces the most potent compounds. wikipedia.org This difference in optimal side chain length suggests that naphthoylindoles adopt a slightly different binding conformation within the active site of the cannabinoid receptors compared to classical cannabinoids. wikipedia.org This structural nuance is a key insight derived from SAR studies, aiding in the refinement of pharmacophore models for the CB1 and CB2 receptors. wikipedia.orgnih.gov
Role of Fluorine Substitution on Lipophilicity and Pharmacological Profile
The introduction of fluorine into drug molecules is a common medicinal chemistry strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity. lincoln.ac.uknih.gov In the context of synthetic cannabinoids, terminal fluorination of the N-pentyl chain of JWH-018 creates AM-2201, a modification known to sometimes enhance CB1 receptor binding affinity. nih.gov In vitro functional assays have shown that fluorinated analogues can exhibit a two- to five-fold increase in potency at the CB1 receptor compared to their non-fluorinated counterparts. nih.gov
For JWH 019 N-(4-fluorohexyl) isomer, a fluorine atom is introduced at the fourth position of the hexyl chain. caymanchem.comlgcstandards.com While specific pharmacological data for this particular isomer are not extensively documented in published research, the principles of fluorine substitution suggest potential effects. caymanchem.com Fluorination can alter a molecule's lipophilicity; depending on its position on an aromatic ring or alkyl chain, it can either increase or decrease this property. lincoln.ac.uknih.gov This change in lipophilicity can, in turn, affect how the compound crosses biological membranes and interacts with the receptor. The presence of the electronegative fluorine atom can also influence local electronic properties, potentially leading to new interactions within the binding site that could alter the pharmacological profile. However, without specific studies on the 4-fluorohexyl isomer, its precise effects remain theoretical. caymanchem.comglpbio.comcaymanchem.com
Impact of Naphthoyl Modifications on Receptor Interactions
Modifications to the 3-(1-naphthoyl) moiety of the indole (B1671886) core also play a significant role in determining cannabinoid receptor affinity. SAR studies have shown that the steric and electronic properties of substituents on the naphthalene (B1677914) ring system can fine-tune the interaction with CB1 and CB2 receptors. nih.gov
For example, adding a small alkyl group, such as a methyl group, at the 4-position of the naphthoyl ring can enhance affinity for both CB1 and CB2 receptors. nih.gov The addition of a methyl group at this position on JWH-018 results in JWH-122, a compound with significantly higher affinity for both receptors. caymanchem.com In contrast, substitutions at other positions can have different effects. A methoxy (B1213986) group at the 4-position of the naphthoyl ring enhances affinity for both receptors, whereas a methoxy group at the 6-position significantly reduces CB1 receptor affinity while having little effect on CB2 binding. nih.gov These findings highlight the sensitivity of the receptor binding pockets to the substitution pattern on the naphthoyl group, indicating that this region is critical for establishing high-affinity interactions.
| Compound | Naphthoyl Modification | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| JWH-018 | None | 9.0 | 2.9 |
| JWH-122 | 4-methyl | 0.69 | 1.2 |
| Kᵢ values represent the binding affinity of the ligand to the receptor; a lower Kᵢ value indicates a higher binding affinity. Data sourced from Cayman Chemical product information, citing Huffman et al. caymanchem.com |
Stereochemical Considerations and Binding Conformations
The binding of JWH analogues to cannabinoid receptors is a stereochemically sensitive process. The introduction of a chiral center, as in the case of this compound, means that the compound can exist as different stereoisomers (enantiomers or diastereomers). The fluorine atom on the fourth carbon of the hexyl chain creates such a chiral center. Although specific studies on the stereoselectivity of this particular isomer are not available, it is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different binding affinities and efficacies.
Comparative SAR with Classical Cannabinoids and Other Synthetic Cannabinoid Classes
The SAR of the JWH-019 series shows notable differences when compared to classical cannabinoids like Δ⁹-THC. JWH compounds typically act as full agonists at CB1 and CB2 receptors, whereas THC is a partial agonist. caymanchem.comsrlf.org Furthermore, many JWH analogues, including JWH-018 and JWH-019, exhibit higher binding affinities for both receptors than THC. caymanchem.com A primary SAR differentiator is the optimal length of the alkyl side chain for CB1 affinity: a five-carbon chain for the JWH series versus a seven-carbon chain for classical cannabinoids. wikipedia.org
When compared to other classes of synthetic cannabinoids, such as the phenylacetylindoles (e.g., JWH-250) or the more recent indazole carboxamides (e.g., APINACA), the core scaffold is a major determinant of the SAR. While the N-alkyl chain remains an important feature across many classes, modifications to the core structure (e.g., indole vs. indazole) or the linked group (e.g., naphthoyl vs. phenylacetyl) lead to different interactions with the receptor. mdpi.comunodc.org For instance, studies on chloro-substituted analogues of MDMB-CHMICA, an indazole carboxamide, show that the position of a halogen on the indole core can significantly alter CB1 binding affinity, demonstrating that each chemical class possesses its own unique SAR profile. mdpi.com
| Compound | Class | Receptor Affinity (CB1 Kᵢ) | Receptor Efficacy |
| Δ⁹-THC | Classical Cannabinoid | 40.7 nM | Partial Agonist |
| JWH-018 | Naphthoylindole | 9.0 nM | Full Agonist |
| JWH 019 | Naphthoylindole | 9.8 nM | Full Agonist |
| Comparative data on binding affinities and receptor efficacy. wikipedia.orgcaymanchem.com |
Future Directions and Emerging Research Challenges in Synthetic Cannabinoid Isomer Research
Development of Novel Analytical Methodologies for Isomeric Distinction
The unambiguous identification of SC isomers is a critical challenge due to their structural similarity. Positional isomers, such as the various fluorohexyl isomers of JWH-019, often produce nearly identical mass spectra, complicating their differentiation by standard laboratory techniques.
Current and Emerging Analytical Techniques Gas chromatography-mass spectrometry (GC-MS) is a widely used tool, but it often has limitations in resolving closely related isomers. unodc.org For definitive identification, especially for forensic purposes, multiple complementary techniques are necessary. unodc.orgnih.gov Advanced methods are being developed to overcome these limitations. High-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS), particularly using Structures for Lossless Ion Manipulations (SLIM), has shown promise in separating SC metabolite isomers that may be indistinguishable by mass-to-charge ratio alone. nih.gov This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers with nearly identical collision cross-section (CCS) values. nih.gov
Other powerful techniques for structural elucidation include Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR). unodc.orgresearchgate.net An integrated approach, combining the chromatographic separation of GC or LC with the detailed structural information from HR-MS and NMR, has proven effective for the characterization of novel synthetic cannabinoids. nih.govresearchgate.net
Table 1: Comparison of Analytical Techniques for Isomer Distinction
| Technique | Principle | Advantages | Challenges for Isomer Distinction |
|---|---|---|---|
| GC-MS | Separates based on volatility and mass-to-charge ratio. | High sensitivity and resolution; extensive libraries available. | Co-elution of isomers; similar fragmentation patterns can make differentiation difficult. unodc.org |
| LC-MS/MS | Separates based on polarity; uses tandem MS for specific fragmentation. | Suitable for thermolabile and polar compounds; high specificity. | Isomers may still co-elute and require careful selection of transitions to avoid interference. unodc.org |
| HR-MS | Provides highly accurate mass measurements. | Enables determination of elemental composition. | Cannot distinguish between isomers without chromatographic or other separation. nih.gov |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, allowing for unambiguous isomer identification. | Lower sensitivity compared to MS; requires pure samples and can be time-consuming. unodc.orgresearchgate.net |
| Ion Mobility-MS | Separates ions based on their size and shape in a carrier gas. | Provides an additional dimension of separation (CCS); can resolve isomers that are inseparable by MS alone. nih.gov | CCS values can be very similar for closely related isomers, sometimes requiring derivatization for separation. nih.gov |
Advanced Understanding of Metabolic Diversification in Fluorinated Analogues
The introduction of a fluorine atom into a synthetic cannabinoid structure, as seen in JWH-019 N-(4-fluorohexyl) isomer, significantly impacts its metabolism. Fluorination is a common strategy in drug design to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov This can increase the compound's bioavailability and potency. researchgate.netcsustrata.org
However, the metabolism of fluorinated SCs is complex. While the carbon-fluorine bond is strong, metabolic pathways can still lead to defluorination or hydroxylation at positions adjacent to the fluorine atom. researchgate.net For SCs with an N-(5-fluoropentyl) side chain, for instance, the substitution of the fluorine atom has been observed as a key metabolic reaction. nih.gov Common metabolic pathways for SCs include hydroxylation and the formation of carboxylic acid metabolites. nih.govfrontiersin.org
A significant challenge is that different parent compounds can produce identical metabolites. For example, the non-fluorinated JWH-018 and its fluorinated analog AM-2201 can produce some of the same metabolites, complicating the identification of the specific ingested substance. frontiersin.org Therefore, research is focused on identifying unique marker metabolites for each fluorinated analogue. Studies suggest that for non-fluorinated compounds like JWH-019, the N-(4-hydroxypentyl) metabolite could serve as a useful target to distinguish its use from a fluorinated counterpart. nih.gov Understanding these diverse metabolic pathways is essential for developing reliable analytical methods for toxicological screening. frontiersin.org
Elucidation of Comprehensive Structure-Activity Relationships for Novel SC Isomers
The pharmacological activity of a synthetic cannabinoid is determined by its structure-activity relationship (SAR), which dictates how it interacts with cannabinoid receptors, primarily the CB1 and CB2 receptors. nih.gov Most psychoactive synthetic cannabinoids are potent agonists at the CB1 receptor. nih.govnih.gov
The core structure, the linker, and the side chain of an SC all influence its receptor binding affinity and efficacy. nih.govnih.gov For naphthoylindoles like the JWH series, the length of the N-1 alkyl chain is a critical determinant of potency. caymanchem.com Research on JWH compounds has shown that an N-pentyl chain (as in JWH-018) provides optimal activity at the CB1 receptor. wikipedia.org The N-hexyl chain of JWH-019 results in only a slight reduction in potency, whereas longer chains lead to a dramatic loss of activity. wikipedia.org This suggests a specific binding conformation for these compounds at the receptor site. wikipedia.org
The introduction of a fluorine atom, as in JWH-019 N-(4-fluorohexyl) isomer, adds another layer of complexity to the SAR. The position of the fluorine atom on the hexyl chain can modulate the compound's lipophilicity, conformation, and interaction with the receptor binding pocket. While the physiological and toxicological properties of JWH-019 N-(4-fluorohexyl) isomer are not fully known, SAR studies on other fluorinated compounds suggest that such modifications can significantly alter receptor affinity and efficacy. caymanchem.com Elucidating the precise SAR for each new isomer is a major research challenge, requiring extensive in vitro binding assays and in vivo functional studies. nih.govdntb.gov.ua
Table 2: Chemical and Isomeric Data for JWH-019 Analogues
| Compound Name | Molecular Formula | Formula Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| JWH-019 | C25H25NO | 355.5 | 209414-08-4 | N-hexyl chain wikipedia.org |
| JWH-019 N-(2-fluorohexyl) isomer | C25H24FNO | 373.5 | N/A | Fluorine at position 2 of the hexyl chain lgcstandards.com |
| JWH-019 N-(3-fluorohexyl) isomer | C25H24FNO | 373.5 | 2365471-37-8 | Fluorine at position 3 of the hexyl chain caymanchem.com |
| JWH-019 N-(4-fluorohexyl) isomer | C25H24FNO | 373.5 | 2365471-36-7 | Fluorine at position 4 of the hexyl chain caymanchem.com |
Research into Deactivation Pathways and Compound Stability
The stability of synthetic cannabinoids is a significant concern for both analytical testing and understanding their pharmacology. These compounds can degrade under various conditions, potentially forming new, uncharacterized substances. nih.gov Cannabinoids, in general, are known to be susceptible to degradation from exposure to heat, light, and oxidative conditions. hubspotusercontent-na1.net For example, SCs can undergo chemical alteration through thermolysis during administration. nih.gov
Research into the stability of SCs in biological samples is crucial for forensic and clinical toxicology. A comprehensive study on the long-term stability of various SCs in urine and whole blood found that the stability is compound-dependent, with some showing significant degradation over time. ojp.gov For analytical reference standards, compounds like JWH-019 N-(4-fluorohexyl) isomer are typically stored in a solution at -20°C, where they are reported to be stable for at least four years. caymanchem.com
Inactivation of cannabinoids in the body involves metabolic degradation, primarily through enzymes like FAAH and CYP450, which transform the parent compound into more water-soluble metabolites for excretion. nih.govnih.gov However, the deactivation pathways can be complex, and some metabolites may retain significant biological activity. nih.gov Understanding the complete lifecycle of these compounds, from administration through degradation and inactivation, is a key area of ongoing research to fully assess their impact.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for differentiating JWH 019 N-(4-fluorohexyl) isomer from its positional fluorohexyl analogs?
- Methodology : Use two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry (HRMS) to resolve structural differences in the hexyl chain. Fluoro positional isomers (e.g., 4- vs. 5-fluorohexyl) exhibit distinct retention times and fragmentation patterns due to variations in polarity and steric effects .
- Key Parameters : Compare MS/MS spectra for characteristic ions (e.g., m/z 371.5 for JWH 019 derivatives) and monitor shifts in λmax (UV/Vis) due to fluorination position .
Q. How can researchers validate the purity of synthesized this compound?
- Methodology :
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 218, 247, 316 nm) to assess purity ≥98% .
- Spectroscopy : Confirm molecular structure via NMR (¹H/¹³C) and FT-IR, focusing on fluorine-induced chemical shifts in the hexyl chain (e.g., δ ~4.5 ppm for fluorinated carbons) .
Q. What in vitro assays are suitable for evaluating the CB1/CB2 receptor binding affinity of this compound?
- Methodology :
- Radioligand Displacement : Use [³H]CP-55,940 in competitive binding assays with transfected HEK-293 cells expressing human CB1/CB2 receptors.
- Data Interpretation : Calculate Ki values; fluorohexyl isomers typically show nanomolar affinity (e.g., CB1 Ki < 5 nM), with fluorination position influencing receptor selectivity .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its non-fluorinated analogs in hepatic models?
- Methodology :
- Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS.
- Key Findings : Fluorination at the 4-position reduces hydroxylation rates compared to non-fluorinated analogs, as observed in JWH 019 N-(6-hydroxyhexyl) metabolite studies .
Q. What experimental strategies resolve contradictions in reported CB1/CB2 efficacy data for fluorinated JWH 019 isomers?
- Methodology :
- Functional Assays : Compare cAMP inhibition (CB1) and β-arrestin recruitment (CB2) in parallel assays to assess biased signaling.
- Data Normalization : Use reference agonists (e.g., WIN 55,212-2) to control for batch-to-batch variability in receptor expression levels .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Methodology :
- In Silico Tools : Apply molecular dynamics (MD) simulations to evaluate blood-brain barrier permeability and LogP (predicted ~6.8 for fluorinated analogs).
- Validation : Cross-reference with in vivo rodent studies measuring plasma half-life and tissue distribution .
Q. What are the challenges in synthesizing this compound with enantiomeric purity?
- Methodology :
- Synthetic Route : Optimize nucleophilic substitution of 4-fluorohexyl bromide with indole precursors under anhydrous conditions.
- Chiral Separation : Use chiral stationary phase HPLC (e.g., Chiralpak IG-3) to isolate enantiomers, noting fluorine’s impact on stereochemical outcomes .
Data Presentation and Reproducibility
Q. How should researchers document analytical data for this compound to meet journal standards (e.g., Journal of Fluorine Chemistry)?
- Guidelines :
- Structural Validation : Include HRMS, NMR (with solvent peaks annotated), and elemental analysis.
- Reproducibility : Detail storage conditions (-20°C, desiccated) and stability data (≥5 years) to ensure sample integrity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in receptor binding studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
